molecular formula C35H30FN7O6S B2398753 N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide CAS No. 393583-46-5

N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide

Cat. No.: B2398753
CAS No.: 393583-46-5
M. Wt: 695.73
InChI Key: LWQGRPDXMZQYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex hybrid molecule integrating pyrazoline, triazole, and benzamide moieties. Key structural features include:

  • Pyrazoline core: Substituted with 4-fluorophenyl and 4-methoxyphenyl groups at positions 3 and 5, respectively.
  • Triazole ring: Position 4 is substituted with a 4-nitrophenyl group, while position 3 contains a methyl group linked to a 3-methoxybenzamide.
  • Sulfanyl bridge: Connects the triazole to a 2-oxoethyl group attached to the pyrazoline ring.

The presence of electron-withdrawing (4-nitrophenyl) and electron-donating (4-methoxyphenyl) groups suggests a balance of reactivity and stability. While direct bioactivity data for this compound are absent in the provided evidence, structurally related analogs (e.g., pyrazoline-triazole hybrids) have shown antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN7O6S/c1-48-28-16-8-22(9-17-28)30-19-31(23-6-10-25(36)11-7-23)42(40-30)33(44)21-50-35-39-38-32(41(35)26-12-14-27(15-13-26)43(46)47)20-37-34(45)24-4-3-5-29(18-24)49-2/h3-18,31H,19-21H2,1-2H3,(H,37,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGRPDXMZQYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC(=CC=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: This can be synthesized using a cyclization reaction involving an azide and an alkyne.

    Attachment of the Sulfanyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Final Coupling to Form the Benzamide: The final step involves coupling the intermediate with 3-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

“N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties, primarily due to the presence of the pyrazole and triazole moieties. These structures are known for their biological activity, making this compound a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and triazole rings possess antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have indicated that similar triazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The incorporation of fluorophenyl and methoxyphenyl groups in the structure may enhance the compound's ability to inhibit cancer cell proliferation. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Biochemical Applications

The compound's unique structure also allows it to function as a biochemical probe in research settings.

Enzyme Inhibition Studies

Due to its structural features, N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide could be used to study enzyme inhibition mechanisms. Compounds with similar functionalities have been reported to act as effective inhibitors of various enzymes involved in metabolic pathways .

Molecular Imaging

The fluorescent properties of some derivatives of this compound can be harnessed for molecular imaging applications. This could allow researchers to visualize biological processes in real-time, aiding in the understanding of cellular mechanisms and disease progression.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. The use of catalysts and controlled reaction conditions is essential for optimizing yield and purity. Recent advances have focused on greener synthesis methods that minimize waste and enhance efficiency .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents
Anticancer therapies
Biochemical ResearchEnzyme inhibition studies
Molecular imaging

Mechanism of Action

The mechanism of action of “N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and scaffold arrangement. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name/ID Substituents (Pyrazoline, Triazole, Benzamide) Molecular Weight* Key Features Potential Bioactivity References
Target Compound Pyrazoline: 4-F, 4-OMe; Triazole: 4-NO₂; Benzamide: 3-OMe ~750–800 (est.) Nitro group enhances electron deficiency; methoxy groups improve solubility Hypothesized enzyme inhibition N/A
N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-Methoxyphenyl)Pyrazol-1-yl]-2-Oxoethyl}Sulfanyl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Methyl}-2-Methoxybenzamide Pyrazoline: 4-F, 4-OMe; Triazole: 4-Me; Benzamide: 2-OMe ~700–750 (est.) Methyl substituent (vs. nitro) reduces steric hindrance; lower polarity Antimicrobial activity
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide Pyrazoline: 4-F; Triazole: 4-Me, 4-MePh; Carbothioamide replaces benzamide 479.56 Carbothioamide group enhances metal-binding capacity Anticancer potential
S-Alkylated 1,2,4-Triazoles (Compounds 10–15) Pyrazoline: Varies (e.g., 4-Cl, 4-Br); Triazole: 4-PhSO₂, 2,4-diFPh; Benzamide: Absent (acetyl/ketone groups) 500–650 Sulfonyl and halogen substituents improve metabolic stability Antifungal, antioxidant
N-{2-[3-(2-Chlorophenyl)-5-(2,5-Dimethoxyphenyl)Pyrazol-1-yl]-2-Oxoethyl}-4-(Trifluoromethyl)Benzamide Pyrazoline: 2-Cl, 2,5-diOMe; Triazole: Absent; Benzamide: CF₃ ~600 (est.) Trifluoromethyl group increases lipophilicity Kinase inhibition

*Molecular weights estimated based on structural analogs where exact data are unavailable.

Key Comparative Insights

Substituent Effects: The 4-nitrophenyl group in the target compound distinguishes it from analogs with methyl () or halogen () substituents. Methoxy groups (4-methoxyphenyl on pyrazoline, 3-methoxy on benzamide) improve solubility, a critical factor for bioavailability, contrasting with lipophilic trifluoromethyl () or halogenated () analogs.

Scaffold Diversity :

  • The target compound’s triazole-pyrazoline-benzamide hybrid is more complex than carbothioamide () or acetyl-based () derivatives. This may allow multitarget interactions but could increase synthetic complexity.

Bioactivity Trends: Compounds with sulfanyl bridges (e.g., ) often exhibit enhanced antimicrobial activity due to sulfur’s nucleophilic reactivity. Nitro-substituted triazoles (target compound) are rare in the literature; similar nitro-containing analogs (e.g., nitrofurans) are known for antibacterial effects but may face toxicity concerns.

Computational Similarity :

  • Using Tanimoto coefficients (), the target compound would likely cluster with other pyrazoline-triazole hybrids (e.g., ) due to shared core scaffolds. However, its nitro group may reduce similarity scores compared to methyl or methoxy analogs.

Biological Activity

The compound N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide represents a complex structure with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity, including:

  • Pyrazole moiety : Known for diverse pharmacological effects.
  • Triazole ring : Associated with antifungal and anticancer properties.
  • Fluorophenyl and methoxyphenyl groups : Implicated in enhancing lipophilicity and bioactivity.

Molecular Formula

The molecular formula of the compound is C_{26}H_{24}F_{N}_{3}O_{5}S, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

Antitumor Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antitumor activity. A study highlighted the effectiveness of similar derivatives in inhibiting cancer cell proliferation, with IC50 values often below 10 µM against various cancer cell lines . The presence of electron-withdrawing groups (like nitro) enhances this activity by increasing the compound's reactivity towards biological targets.

Antioxidant Properties

Molecular docking studies have demonstrated that this compound exhibits strong antioxidant properties. The docking results suggest effective binding to free radicals, which may mitigate oxidative stress-related diseases . The presence of methoxy groups is believed to enhance these effects through electron donation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies show that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in vitro . This suggests a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

Preliminary tests indicate that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis reveals that modifications on the phenyl rings significantly affect antibacterial potency .

Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole-triazole derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated an IC50 of 5 µM against A431 skin cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspases .

Study 2: Antioxidant Mechanism

A molecular dynamics simulation study indicated that the compound interacts favorably with radical species, suggesting a strong potential for use as an antioxidant agent. The calculated binding energies were significantly lower than those of known antioxidant standards .

Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 < 10 µM in various cell lines
AntioxidantStrong radical scavenging ability
Anti-inflammatoryInhibition of COX-2
AntimicrobialEffective against Gram-positive/negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.